(4S)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
Overview
Description
(4S)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is a chemical compound that belongs to the class of benzopyran derivatives. This compound is characterized by its unique structure, which includes a methoxy group at the 6th position and an amine group at the 4th position of the dihydro-2H-1-benzopyran ring system. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride typically involves several steps. One common method starts with the preparation of the benzopyran ring system, followed by the introduction of the methoxy and amine groups. The final step involves the conversion of the free amine to its hydrochloride salt.
Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group at the 6th position using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Introduction of the Amine Group: The amine group at the 4th position can be introduced through a reductive amination reaction, where an appropriate ketone or aldehyde is reacted with an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Formation of the Hydrochloride Salt: The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4S)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its fully saturated analogs using reducing agents like hydrogen in the presence of a palladium catalyst.
Substitution: The methoxy and amine groups can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of bases or acids.
Major Products
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Fully saturated benzopyran derivatives.
Substitution: Alkylated, acylated, or sulfonylated derivatives.
Scientific Research Applications
(4S)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4S)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, or cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(4S)-4-Cyclohexyl-L-proline hydrochloride: Another benzopyran derivative with different substituents, used in similar applications.
Lurasidone hydrochloride: A benzisothiazol derivative with antipsychotic properties.
Uniqueness
(4S)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and amine groups contribute to its reactivity and potential therapeutic effects, distinguishing it from other benzopyran derivatives.
Properties
IUPAC Name |
(4S)-6-methoxy-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-12-7-2-3-10-8(6-7)9(11)4-5-13-10;/h2-3,6,9H,4-5,11H2,1H3;1H/t9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSQHESJUHEMLZ-FVGYRXGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCCC2N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)OCC[C@@H]2N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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